molecular formula C12H27B3O6 B089419 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane CAS No. 101-36-0

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane

Cat. No.: B089419
CAS No.: 101-36-0
M. Wt: 299.8 g/mol
InChI Key: NKYFSGYCPYFGCD-UHFFFAOYSA-N
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Description

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane is a boron-containing compound with the molecular formula C12H27B3O6 and a molecular weight of 299.77 g/mol . It is known for its unique structure, which includes three boron atoms and six oxygen atoms arranged in a cyclic configuration. This compound is primarily used in scientific research and has various applications in chemistry and industry.

Preparation Methods

The synthesis of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of butanol with boric acid under specific conditions. One common synthetic route includes the use of butyl borate and trimethylboroxin as precursors . The reaction is carried out in the presence of a catalyst, such as ferric chloride, and requires controlled temperature and pressure conditions to achieve the desired product.

Chemical Reactions Analysis

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form boron oxides.

    Reduction: It can be reduced to form boron hydrides.

    Substitution: The butoxy groups can be substituted with other alkoxy groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane involves its interaction with molecular targets through its boron atoms. These interactions can lead to the formation of boron-oxygen bonds, which are crucial for its reactivity and stability. The pathways involved in its mechanism of action are still under investigation, but it is known to participate in various catalytic and synthetic processes .

Comparison with Similar Compounds

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane can be compared with other similar boron-containing compounds, such as:

The uniqueness of this compound lies in its butoxy groups, which offer specific reactivity and versatility in various chemical and industrial processes.

Properties

IUPAC Name

2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27B3O6/c1-4-7-10-16-13-19-14(17-11-8-5-2)21-15(20-13)18-12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYFSGYCPYFGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)OCCCC)OCCCC)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27B3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402915
Record name 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-36-0
Record name Tributoxyboroxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Boroxin, tributoxy
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